molecular formula C29H32N4O6S B1663879 Ruboxistaurin mesylate CAS No. 192050-59-2

Ruboxistaurin mesylate

Cat. No. B1663879
M. Wt: 564.7 g/mol
InChI Key: DUHQBKLTAVUXFF-FERBBOLQSA-N
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Description

Ruboxistaurin mesylate, also known as LY333531, is a drug that inhibits phosphodiesterase-4, an enzyme that breaks down cyclic AMP . It is used in the treatment of pandemic influenza to reduce its symptoms . It is an orally active, selective and ATP competitive PKCβ inhibitor with IC50 values of 4.7 and 5.9 nM for PKCβI and PKCβII, respectively . It has been investigated for the basic science of Type 2 Diabetes Mellitus and Type 1 Diabetes Mellitus .


Molecular Structure Analysis

Ruboxistaurin mesylate has a chemical formula of C28H28N4O3 . It belongs to the class of organic compounds known as macrolactams, which are cyclic amides of amino carboxylic acids . They are nitrogen analogues of the naturally occurring macrolides .


Chemical Reactions Analysis

Ruboxistaurin mesylate has been shown to attenuate diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways . It has been found that hyperglycemia activates PKC-β -one of the major PKC isoforms – in diabetic kidneys .

Safety And Hazards

Ruboxistaurin mesylate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHQBKLTAVUXFF-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172762
Record name Ruboxistaurin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruboxistaurin mesylate

CAS RN

192050-59-2
Record name Ruboxistaurin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruboxistaurin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBOXISTAURIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
413
Citations
AI Vinik, V Bril, P Kempler, WJ Litchy, S Tesfaye… - Clinical …, 2005 - Elsevier
OBJECTIVE:: The aim of this study was to assess the effects of ruboxistaurin (RBX) mesylate on nerve function and sensory symptoms in patients with diabetes mellitus (DM) and …
Number of citations: 207 www.sciencedirect.com
V Skljarevski, T Mason, E Bastyr, S Bai, A Lledo… - The Journal of …, 2004 - jpain.org
… (797) Ruboxistaurin mesylate improves the signs and symptoms of diabetic peripheral … In conclusion, treatment with ruboxistaurin mesylate is associated with a parallel improvement in …
Number of citations: 3 www.jpain.org
JB McGill, GL King, PH Berg, KL Price… - Expert opinion on …, 2006 - Taylor & Francis
… The aim of this manuscript is to report the safety profile of patients treated with ruboxistaurin mesylate (RBX; LY333531), a selective protein kinase C-β (PKC-β) inhibitor, for up to 4 years…
Number of citations: 52 www.tandfonline.com
AH Lewin, L Brieaddy, JR Deschamps… - ACS Chemical …, 2018 - ACS Publications
… The DSC data for ruboxistaurin mesylate monohydrate showed a broad endotherm (140–155 C) … at 60 C, (10) ruboxistaurin mesylate contains an average of 1.5 mol of water per mole. …
Number of citations: 3 pubs.acs.org
K Binny, AV Kadam, MZ Ahmed… - Kerala Medical …, 2012 - keralamedicaljournal.com
… It is given orally in the form of Ruboxistaurin mesylate, which is water-soluble. Figure 1 shows the … Subsequently Ruboxistaurin mesylate monohydrate was chosen for further clinical …
Number of citations: 0 www.keralamedicaljournal.com
SV Joy, AC Scates, S Bearelly, M Dar… - Annals of …, 2005 - journals.sagepub.com
… Animal and/or human studies using ruboxistaurin mesylate, a novel, highly selective inhibitor of PKC β, have shown delay in the progression and, in some cases, reversal of diabetic …
Number of citations: 88 journals.sagepub.com
HL Deissler, GE Lang - Retinal Pharmacotherapeutics, 2016 - karger.com
… Treatment with ruboxistaurin mesylate (4 and 32 mg/day) can reduce retinal vascular leakage in DME eyes with markedly elevated leakage [40]. In patients receiving 16 mg …
Number of citations: 24 karger.com
KR Tuttle, JB McGill, EJ Bastyr, KK Poi, N Shahri… - American Journal of …, 2015 - ajkd.org
… Ruboxistaurin mesylate (RBX) is a selective inhibitor of PKC-β. Study B7A-MC-MBBR(c) investigated the effects of RBX versus placebo on diabetic peripheral neuropathy (DPN). A …
Number of citations: 28 www.ajkd.org
G Javey, SG Schwartz, HW Flynn Jr… - Clinical Medicine …, 2010 - journals.sagepub.com
Ruboxistaurin (Eli Lilly, Indianapolis, IN), an orally active inhibitor of the β isoform of protein kinase C (PKC), has been studied as a systemic treatment for diabetic retinopathy. PKC-β …
Number of citations: 12 journals.sagepub.com
D Bansal, Y Badhan, K Gudala… - … & metabolism journal, 2013 - synapse.koreamed.org
… Treatment of symptomatic diabetic peripheral neuropathy with the protein kinase C betainhibitor ruboxistaurin mesylate during a 1-year, randomized, placebo-controlled, double-blind …
Number of citations: 73 synapse.koreamed.org

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